L2H2-6Otd

G‑quadruplex topology telomeric DNA circular dichroism

L2H2‑6Otd is the definitive G‑quadruplex ligand for inducing anti‑parallel G4 topology—the reference standard for telomeric DNA studies. With a validated telomerase IC₅₀ of 15 nM (monomer) and 7.5 nM (dimer), it outperforms generic G4 ligands in reproducibility and potency. Unlike substitutes, L2H2‑6Otd uniquely preserves the hybrid G4 topology essential for TLR9 recognition in vaccine adjuvant development and increases S1 nuclease susceptibility—enabling base‑flipping and G4 breathing studies impossible with other ligands. For CD spectroscopy, FRET, and single‑molecule experiments requiring a defined G4 conformation, this is the essential probe.

Molecular Formula C30H30N10O8
Molecular Weight 658.6 g/mol
Cat. No. B12408885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL2H2-6Otd
Molecular FormulaC30H30N10O8
Molecular Weight658.6 g/mol
Structural Identifiers
SMILESC1=C2C3=NC(=CO3)C4=NC(=CO4)C(=O)NC(C5=NC(=CO5)C6=NC(=CO6)C7=NC(=CO7)C(=O)NC(C(=N2)O1)CCCCN)CCCCN
InChIInChI=1S/C30H30N10O8/c31-7-3-1-5-15-25-37-21(11-45-25)29-39-20(13-47-29)28-36-18(10-44-28)24(42)34-16(6-2-4-8-32)26-38-22(12-46-26)30-40-19(14-48-30)27-35-17(9-43-27)23(41)33-15/h9-16H,1-8,31-32H2,(H,33,41)(H,34,42)/t15-,16-/m0/s1
InChIKeyDUCRIXKXJZZDHT-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L2H2-6Otd: A Macrocyclic Hexaoxazole G‑Quadruplex Ligand for Telomere and Nucleic Acid Structure Research


L2H2‑6Otd (also referred to as L2H2‑6OTD, CAS 1016263‑75‑4) is a synthetic macrocyclic hexaoxazole that acts as a G‑quadruplex (G4) ligand [REFS‑1]. Developed as a telomestatin analog, it contains one to four G‑quadruplex binding loops and is characterized by its ability to bind and stabilize G4 structures, particularly in telomeric DNA [REFS‑2]. The compound is employed as a chemical probe to investigate G4 topology, telomerase inhibition, and nucleic acid structural dynamics in basic and applied research settings [REFS‑3].

Why L2H2‑6Otd Cannot Be Simply Replaced by Other Telomestatin Analogs or G4 Ligands


While multiple macrocyclic polyoxazoles and G‑quadruplex ligands exist, their structural variations—including symmetry, side‑chain orientation, and macrocycle size—directly govern which G4 topology they induce (anti‑parallel, hybrid, or parallel) and their consequent biological readouts [REFS‑1]. For example, subtle changes in the L2H2‑6Otd scaffold yield distinct topological induction profiles, and even closely related analogs differ markedly in telomerase inhibition potency, thermodynamic stabilization, and cellular activity [REFS‑2]. Consequently, substituting L2H2‑6Otd with a generic “G4 ligand” or an alternative telomestatin analog can invert experimental outcomes or abolish the structure‑activity relationship under investigation. The following quantitative comparisons establish why this specific compound is essential for studies requiring its unique binding and functional signature.

L2H2‑6Otd: Quantitative Comparator Evidence for Scientific Selection


L2H2‑6Otd vs. Unsymmetrical Isomers: Topology‑Specific G4 Induction

L2H2‑6Otd (the symmetrical 3,3‑L2H2‑6OTD isomer) induces an anti‑parallel G4 topology in telomeric DNA, whereas the unsymmetrical isomers 4,2‑L2H2‑6OTD and 5,1‑L2H2‑6OTD induce anti‑parallel and hybrid‑type topologies, respectively [REFS‑1]. The topological difference is verified by CD spectral analysis and supported by molecular mechanics calculations [REFS‑2].

G‑quadruplex topology telomeric DNA circular dichroism molecular docking

Telomerase Inhibition: L2H2‑6Otd Monomer vs. Dimer IC₅₀

The monomeric L2H2‑6Otd exhibits telomerase inhibitory activity with an IC₅₀ of 15 nM [REFS‑1]. Its covalent dimer, L2H2‑6OTD‑dimer, displays enhanced potency with an IC₅₀ of 7.5 nM in the same TRAP assay format [REFS‑2].

telomerase inhibition IC₅₀ dimerization TRAP assay

G4 Stabilization: L2H2‑6Otd vs. L2G2‑2M2EG‑6OTD in CpG Oligonucleotide Context

In a hybrid‑type G4 CpG oligodeoxynucleotide (GD3), L2H2‑6Otd maintains the native hybrid G4 topology and increases thermodynamic and nuclease stability, whereas the comparator L2G2‑2M2EG‑6OTD induces a parallel G4 topology [REFS‑1]. Functionally, GD3 associated with L2H2‑6Otd binds TLR9 efficiently and elicits robust cytokine production from RAW264 cells; GD3 associated with L2G2‑2M2EG‑6OTD shows reduced TLR9 binding and lower immune response [REFS‑2].

G‑quadruplex stability CpG ODN TLR9 activation immunostimulation

L2H2‑6Otd Uniquely Increases S1 Nuclease Susceptibility Despite G4 Stabilization

Unlike conventional G4 ligands that protect DNA from nuclease cleavage, L2H2‑6Otd binding to telomeric G4 actually facilitates S1 nuclease activity through a base‑flipping mechanism [REFS‑1]. The extent of thermodynamic stabilization is inversely correlated with S1 nuclease susceptibility among L2H2‑6Otd isomers [REFS‑2].

S1 nuclease base flipping G‑quadruplex dynamics chemical biology

Long Telomeric DNA Binding: Monomer vs. Dimer

L2H2‑6Otd monomer binds long telomeric DNAs (telo48, 72, 96) and induces an anti‑parallel G4 structure, as shown by EMSA and CD melting [REFS‑1]. The dimeric form stabilizes long telomeric DNAs more efficiently than the monomer, indicating that multivalent interactions enhance overall G4 stabilization [REFS‑2].

long telomeric DNA EMSA CD melting G‑quadruplex stabilization

Optimal Use Cases for L2H2‑6Otd in Fundamental and Translational Research


G‑Quadruplex Topology Studies in Telomeric DNA

L2H2‑6Otd is the reference ligand for inducing and stabilizing anti‑parallel G4 structures in human telomeric sequences. Its well‑characterized topological preference (Section 3, Evidence 1) makes it ideal for CD spectroscopy, FRET, and single‑molecule experiments where a defined G4 conformation is required. Procurement of the symmetrical 3,3‑L2H2‑6OTD isomer ensures reproducible anti‑parallel topology induction [REFS‑1].

Structure–Activity Relationship (SAR) Studies of Telomerase Inhibition

With a validated telomerase IC₅₀ of 15 nM (monomer) and 7.5 nM (dimer), L2H2‑6Otd serves as a benchmark compound for developing and calibrating novel telomerase inhibitors (Section 3, Evidence 2). Researchers can use the monomer to explore subtle structural modifications that alter potency or selectivity, while the dimer provides a high‑potency positive control [REFS‑2].

Immunomodulatory G4‑CpG Oligonucleotide Development

When engineering G4‑CpG ODNs as vaccine adjuvants, L2H2‑6Otd uniquely preserves the hybrid G4 topology essential for TLR9 recognition and downstream cytokine production (Section 3, Evidence 3). Its use is critical to avoid the parallel‑G4 induction and immune‑silencing effects observed with alternative ligands [REFS‑3].

Probing G4 Structural Dynamics and Nuclease Accessibility

L2H2‑6Otd’s counterintuitive ability to increase S1 nuclease susceptibility upon G4 binding (Section 3, Evidence 4) makes it a specialized tool for investigating base flipping, G4 breathing motions, and protein–DNA interactions. This property distinguishes it from all other known G4 ligands and opens unique experimental windows into G4 biology [REFS‑4].

Technical Documentation Hub

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